

Ac-ILVAGK-NH2: A Self-Assembling Peptide Hydrogel for Advanced Tissue Engineering

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Compound of Interest

Compound Name: Ac-ILVAGK-NH2

Cat. No.: B15549810

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthetic hexapeptide **Ac-ILVAGK-NH2** is a self-assembling biomaterial that forms a nanofibrous hydrogel scaffold, demonstrating significant promise for a range of tissue engineering applications. Its inherent biocompatibility, ability to mimic the native extracellular matrix (ECM), and tunable mechanical properties make it an attractive candidate for 3D cell culture, regenerative medicine, and drug delivery. This guide provides a comprehensive overview of the core technical aspects of **Ac-ILVAGK-NH2**, including its self-assembly mechanism, physicochemical properties, detailed experimental protocols, and its applications in tissue engineering, with a focus on cartilage regeneration.

Introduction

Self-assembling peptides have emerged as a powerful class of biomaterials due to their ability to spontaneously form well-ordered nanostructures, such as nanofibers, which subsequently entangle to create hydrogels with high water content. **Ac-ILVAGK-NH2**, an acetylated and amidated hexapeptide with the sequence Isoleucine-Leucine-Valine-Alanine-Glycine-Lysine, is a notable example of this class. Its amphiphilic nature, with a hydrophobic tail (ILVA) and a hydrophilic head (GK), drives its self-assembly in aqueous environments into a stable, three-dimensional network that can support cell growth and tissue formation.^{[1][2]} This hydrogel has been successfully used as a bioink for 3D bioprinting and for the culture of various cell types, including human pluripotent stem cells and mesenchymal stem cells.^{[3][4][5]}

Physicochemical Properties and Characterization

The properties of **Ac-ILVAGK-NH2** hydrogels can be tailored by modulating the peptide concentration. The hydrogel is optically transparent and possesses a nanofibrous architecture that closely resembles the natural ECM.

Data Presentation: Quantitative Hydrogel Properties

Property	Value	Peptide Concentration	Notes
Mechanical Stiffness	Up to 40 kPa	Not specified	Provides a robust scaffold for cell culture.
Storage Modulus (G')	35.5 kPa	Not specified	Indicates the elastic behavior of the hydrogel.
Minimum Gelation Concentration	~16 mM	16 mM	The lowest concentration at which a stable hydrogel forms.
Cell Culture Concentration	8 mg/mL and 10 mg/mL	8 - 10 mg/mL	Concentrations used for encapsulating human embryonic stem cells and mesenchymal stem cells, respectively.

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Ac-ILVAGK-NH2 is synthesized using standard Fmoc-based solid-phase peptide synthesis.

Protocol:

- **Resin Preparation:** Start with a Rink Amide resin to yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
- **Fmoc Deprotection:** Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
- **Amino Acid Coupling:** Couple the Fmoc-protected amino acids (Glycine, Alanine, Valine, Leucine, Isoleucine) sequentially to the deprotected amine on the resin. Use a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
- **Acetylation:** After the final amino acid (Isoleucine) is coupled and deprotected, acetylate the N-terminus using acetic anhydride.
- **Cleavage and Deprotection:** Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
- **Purification:** Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Verification:** Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Hydrogel Preparation

Protocol:

- **Peptide Dissolution:** Dissolve the lyophilized **Ac-ILVAGK-NH₂** peptide powder in Milli-Q water to the desired concentration (e.g., 8 mg/mL or 16 mM).
- **Homogenization:** Vortex the solution for approximately 30 seconds to ensure it is homogenous.
- **Gelation Trigger:** Add 10x Phosphate Buffered Saline (PBS) to the peptide solution to achieve a final 1x PBS concentration.

- Incubation: Gelation will occur within a few minutes at room temperature. The resulting hydrogel will be transparent.

Hydrogel Characterization

- Rheology: To determine the mechanical properties, such as storage modulus (G') and loss modulus (G''), perform oscillatory rheology using a rheometer with a parallel-plate geometry.
- Scanning Electron Microscopy (SEM): To visualize the nanofibrous structure, freeze-dry a sample of the hydrogel, coat it with a conductive material (e.g., gold), and image using an SEM. The images are expected to show a porous network of entangled nanofibers.
- Circular Dichroism (CD) Spectroscopy: To confirm the secondary structure of the self-assembled peptides (typically β -sheet), analyze the hydrogel using a CD spectrometer.

Biocompatibility and Cell Culture

Ac-ILVAGK-NH2 hydrogels have been shown to be biocompatible and support the 3D culture of various cell types.

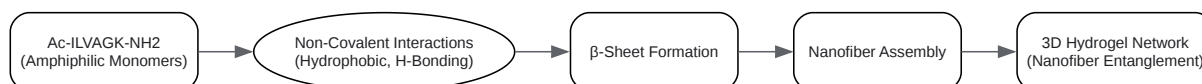
Protocol for 3D Cell Encapsulation:

- Prepare a sterile solution of **Ac-ILVAGK-NH2** in Milli-Q water.
- Resuspend the desired cells (e.g., mesenchymal stem cells) in a sterile, physiological buffer.
- Mix the cell suspension with the peptide solution.
- Initiate gelation by adding sterile 10x PBS.
- Quickly plate the cell-laden peptide solution into a culture dish or mold.
- After gelation, add the appropriate cell culture medium.
- Culture the cells under standard incubation conditions (37°C, 5% CO₂).

Self-Assembly and Signaling Pathways

Mechanism of Self-Assembly

The self-assembly of **Ac-ILVAGK-NH2** is driven by non-covalent interactions. The hydrophobic amino acids (I, L, V, A) form the core of the resulting nanofibers, minimizing their contact with water, while the hydrophilic lysine and the charged termini are exposed to the aqueous environment. Hydrogen bonding between the peptide backbones stabilizes the formation of β -sheet structures, which are the fundamental building blocks of the nanofibers.



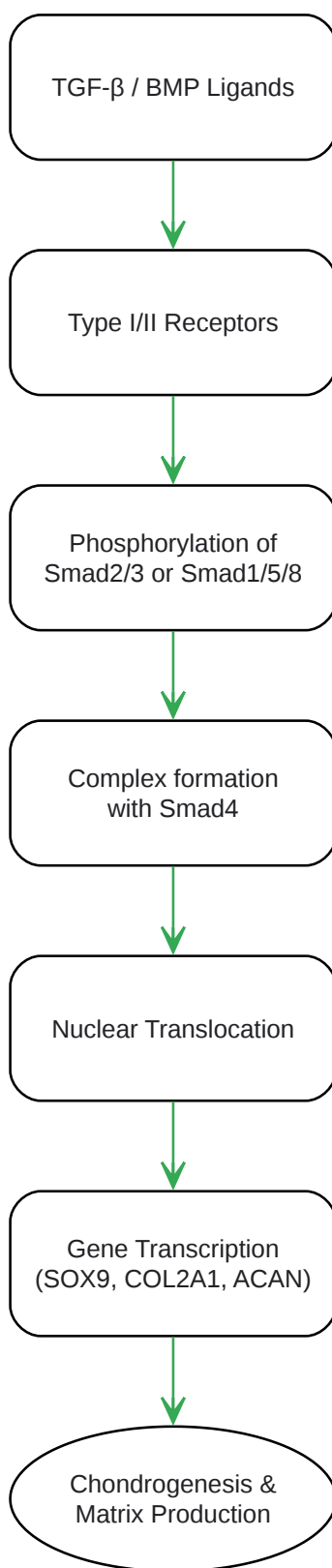
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Self-assembly of **Ac-ILVAGK-NH2** into a hydrogel.

Signaling Pathways in Cartilage Tissue Engineering

While direct studies on the specific signaling pathways modulated by **Ac-ILVAGK-NH2** in chondrocytes are limited, the physical and biochemical cues provided by such a biomimetic scaffold are known to influence key signaling cascades involved in chondrogenesis and cartilage homeostasis.

Transforming Growth Factor-Beta (TGF- β) / Bone Morphogenetic Protein (BMP) Pathway: This pathway is crucial for initiating chondrocyte differentiation from mesenchymal stem cells and for maintaining the chondrocyte phenotype. The binding of TGF- β or BMP ligands to their receptors on the cell surface activates the Smad signaling cascade, leading to the transcription of chondrogenic genes like SOX9, collagen type II, and aggrecan. A biomaterial scaffold like **Ac-ILVAGK-NH2** can sequester and present these growth factors to encapsulated cells, thereby potentiating this pathway.



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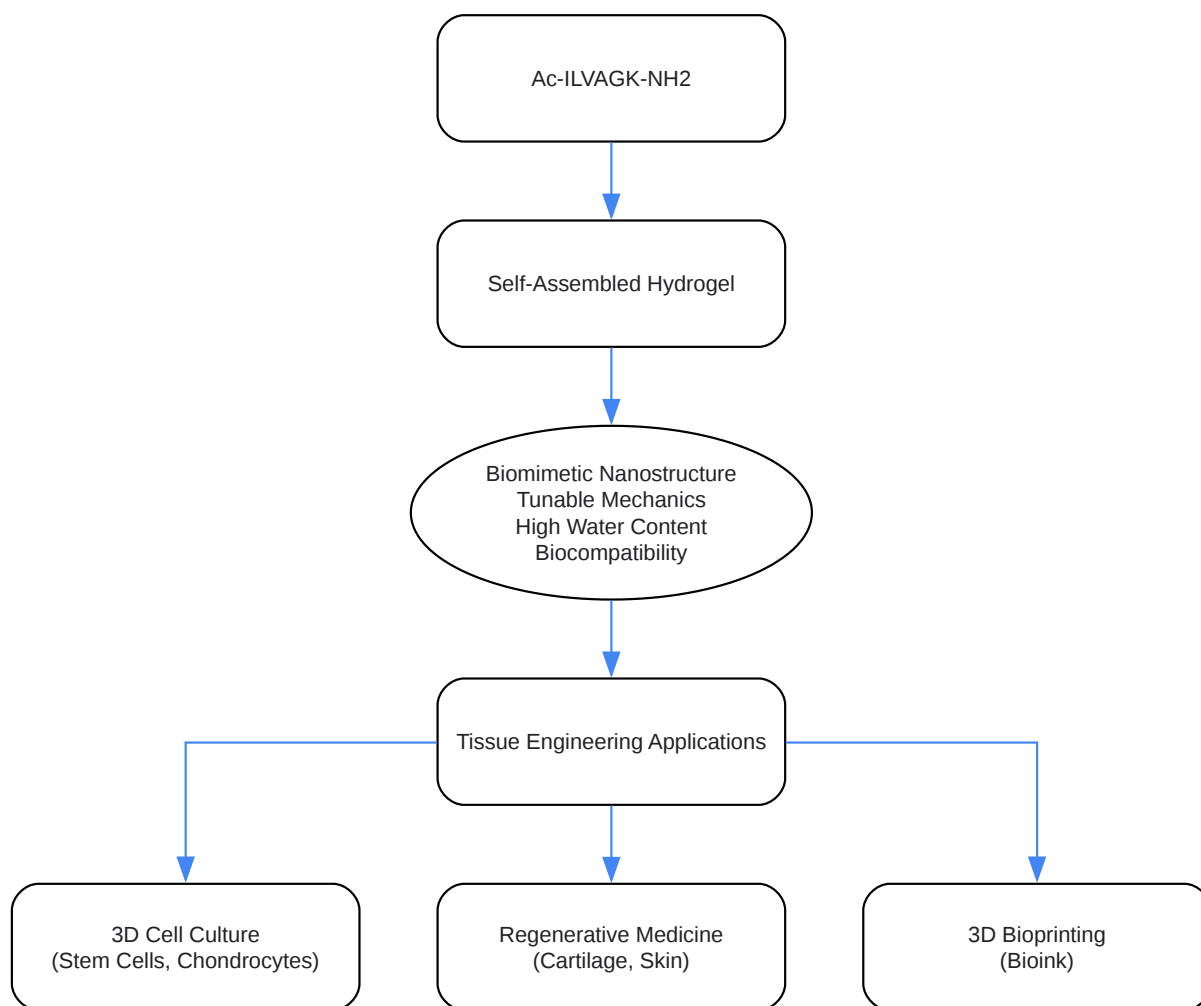
Simplified TGF-β/BMP signaling pathway in chondrocytes.

Wnt/ β -catenin Pathway: This pathway plays a complex role in cartilage development, with its activation generally promoting chondrocyte hypertrophy and endochondral ossification, which can be undesirable for articular cartilage repair. A biomaterial that promotes a stable chondrocyte phenotype would ideally help in maintaining this pathway at a basal level.

Applications in Tissue Engineering

Ac-ILVAGK-NH2 hydrogels have shown significant potential in several tissue engineering applications:

- **3D Cell Culture:** The hydrogel provides a supportive and biomimetic 3D environment for the culture of various cell types, including pluripotent stem cells, maintaining their viability and phenotype.
- **Cartilage Regeneration:** The ECM-like structure and tunable mechanical properties make it a promising scaffold for chondrocyte encapsulation and the regeneration of articular cartilage defects.
- **Wound Healing:** In preclinical models, **Ac-ILVAGK-NH2** hydrogels have been shown to accelerate the healing of burn wounds by promoting re-epithelialization and wound contraction.
- **3D Bioprinting:** Its properties as a bioink allow for the precise fabrication of cell-laden constructs with complex architectures for creating organotypic models, such as skin equivalents.



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Workflow from **Ac-ILVAGK-NH2** to tissue engineering applications.

Conclusion and Future Perspectives

Ac-ILVAGK-NH2 is a versatile and promising self-assembling peptide for tissue engineering. Its well-defined chemical structure, biocompatibility, and biomimetic properties offer significant advantages over many natural and synthetic polymers. Future research should focus on a more detailed characterization of its mechanical properties over a wider range of concentrations, its degradation kinetics, and its direct influence on specific cell signaling

pathways. Furthermore, the functionalization of **Ac-ILVAGK-NH2** with bioactive motifs could further enhance its therapeutic potential for specific tissue engineering applications. The continued development of this biomaterial holds great promise for advancing regenerative medicine and creating more effective therapies for a variety of diseases and injuries.

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